-(Difluoromethoxy)nicotinaldehyde is a heterocyclic aromatic compound. It belongs to the class of pyridines, which are aromatic organic compounds containing a six-membered ring with nitrogen. This specific molecule has a methoxy group (OCH3) and a difluoromethoxy group (OCF2H) attached to the pyridine ring.
Due to the presence of a pyridine ring and a formyl group (CHO), 6-(Difluoromethoxy)nicotinaldehyde could be a potential candidate for research in several areas:
6-(Difluoromethoxy)nicotinaldehyde is a chemical compound characterized by the molecular formula and a molecular weight of 173.12 g/mol. It features a difluoromethoxy group attached to the nicotinaldehyde structure, which is a derivative of nicotinic acid. This compound is notable for its unique properties stemming from the difluoromethoxy substituent, which can significantly influence its chemical behavior and biological activity.
The presence of the difluoromethoxy group may also facilitate specific reactions such as difluoromethylation, which can be achieved through various reagents designed for this purpose .
The synthesis of 6-(Difluoromethoxy)nicotinaldehyde typically involves several steps:
These methods highlight the importance of careful reagent selection and reaction conditions to achieve high yields and purity.
6-(Difluoromethoxy)nicotinaldehyde has potential applications in:
Interaction studies involving 6-(Difluoromethoxy)nicotinaldehyde could focus on its binding affinity to various biological targets, particularly nicotinic receptors. These studies would help elucidate its pharmacokinetic properties and potential therapeutic effects. Additionally, understanding its interactions with other biomolecules could provide insights into its mechanism of action.
Several compounds share structural similarities with 6-(Difluoromethoxy)nicotinaldehyde. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
6-(Difluoromethoxy)nicotinic acid | 1211535-62-4 | 0.91 |
5-(Chloromethyl)-2-(difluoromethoxy)pyridine | 1211584-92-7 | 0.80 |
(2-(Difluoromethoxy)pyridin-4-yl)methanamine hydrochloride | 943843-27-4 | 0.78 |
2-(Difluoromethoxy)pyridin-4-amine | 1211587-46-0 | 0.76 |
2-Methoxy-5-(trifluoromethyl)pyridine | 175277-45-9 | 0.74 |
The uniqueness of 6-(Difluoromethoxy)nicotinaldehyde lies in its specific combination of the difluoromethoxy group with the nicotinaldehyde framework. This combination may offer enhanced reactivity and biological activity compared to similar compounds, making it a valuable target for further research in medicinal chemistry and related fields.